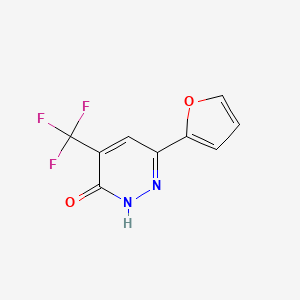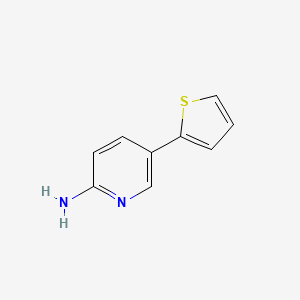
1-(Dimethylaminomethylidene)-3-methylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(Dimethylaminomethylidene)-3-methylthiourea is an organic compound with a unique structure that includes a dimethylaminomethylidene group and a methylthiourea moiety
作用機序
Target of Action
N-[(dimethylamino)methylene]-N’-methylthiourea, also known as DMFDMA, has been found to exhibit antibacterial and antifungal activities . The primary targets of this compound are various bacterial strains such as Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa, as well as fungal strains including Candida albicans and Aspergillus niger .
Mode of Action
It is known that the compound interacts with its targets by disrupting essential biological processes, leading to the inhibition of growth or death of the microorganisms
Biochemical Pathways
DMFDMA is involved in the synthesis of a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic compounds . These compounds can interfere with various biochemical pathways in the target organisms, disrupting their normal functions and leading to their inhibition or death .
Result of Action
The result of DMFDMA’s action is the inhibition of growth or death of the target microorganisms . This is achieved through the disruption of essential biological processes in these organisms .
生化学分析
Biochemical Properties
N-[(dimethylamino)methylene]-N’-methylthiourea plays a significant role in biochemical reactions. It is used as a catalyst in the synthesis of 2-((dimethylamino)methylene)-3,4-dihydro-9-arylacridin-1(2H)-ones and their derivatives . The enaminone function is introduced at the C-2 position using N-[(dimethylamino)methylene]-N’-methylthiourea as a catalyst .
Cellular Effects
The compounds synthesized using it as a catalyst have shown considerable antifungal activity against Candida albicans and Aspergillus niger . They also exhibited excellent antibacterial activity towards Escherichia Coli .
Molecular Mechanism
This is achieved by treating the compound with reagents such as hydrazine, hydroxylamine, and phenylhydrazine .
Temporal Effects in Laboratory Settings
The compounds synthesized using it as a catalyst have shown considerable antifungal and antibacterial activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylaminomethylidene)-3-methylthiourea typically involves the reaction of dimethylamine with a suitable thiourea derivative. One common method is the reaction of dimethylamine with methylisothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 25-30°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound can involve continuous flow processes where the reactants are fed into a reactor at a controlled rate. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or distillation.
化学反応の分析
Types of Reactions
1-(Dimethylaminomethylidene)-3-methylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminomethylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiourea moiety.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the dimethylaminomethylidene group.
科学的研究の応用
1-(Dimethylaminomethylidene)-3-methylthiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
類似化合物との比較
1-(Dimethylaminomethylidene)-3-methylthiourea can be compared with other similar compounds, such as:
Dimethylaminopropylamine: Used in the preparation of surfactants and personal care products.
Dimethylamine: A simpler amine with various industrial applications.
Methylaminopropylamine: Similar in structure but with different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
1-(dimethylaminomethylidene)-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3S/c1-6-5(9)7-4-8(2)3/h4H,1-3H3,(H,6,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYKSGDJIQPHSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N=CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Methyl(2-pyrazinyl)amino]-1-ethanol](/img/structure/B3160949.png)
![1-[4-(2-Pyrazinyloxy)phenyl]-1-propanone](/img/structure/B3160954.png)
![1-[3-(Pyrazin-2-yloxy)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3160962.png)
![13-Nitro-9-[3-(trifluoromethoxy)benzoyl]-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaene](/img/structure/B3160966.png)

![Ethyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate](/img/structure/B3160991.png)





![(1S,3S)-3-(8-chloro-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol](/img/structure/B3161050.png)

